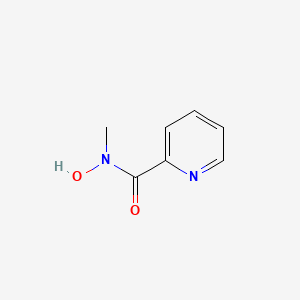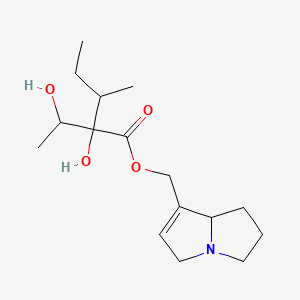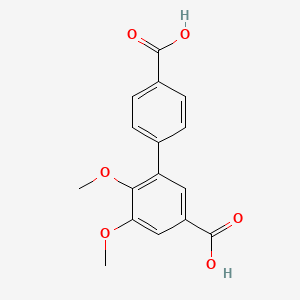
5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O6 It is a biphenyl derivative characterized by the presence of two methoxy groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Diazotization: Starting with an amino-substituted biphenyl compound, diazotization is carried out using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0°C).
Sandmeyer Reaction: The diazonium salt formed is then subjected to a Sandmeyer reaction using copper(I) iodide (CuI) under an inert atmosphere (argon) at 0-5°C.
Methylation: The resulting compound is methylated using dimethyl sulfate ((CH3)2SO4) at 80°C.
Coupling Reaction: The methylated product undergoes a coupling reaction with copper at high temperatures (210-220°C) under an inert atmosphere.
Hydrolysis: The final step involves hydrolysis using potassium hydroxide (KOH) in methanol (CH3OH) at 65°C, followed by acidification with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The methoxy and carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 3,3’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 4,4’-Dimethoxy-3,3’-biphenyldicarboxylic acid
Uniqueness
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is unique due to the specific positions of the methoxy and carboxylic acid groups on the biphenyl structure
Propiedades
Número CAS |
50522-23-1 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
3-(4-carboxyphenyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-8-11(16(19)20)7-12(14(13)22-2)9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
SZGNXFGJMDIUTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


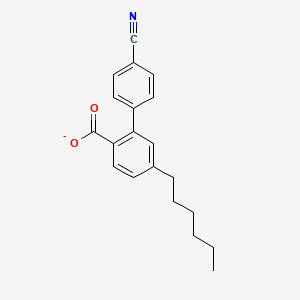
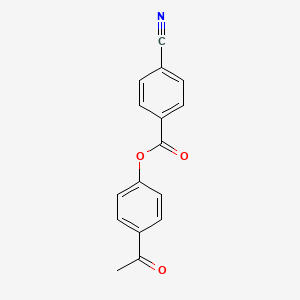
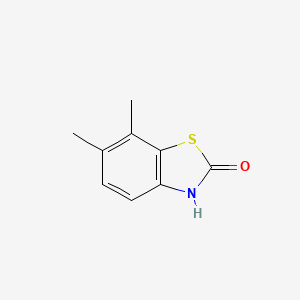
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
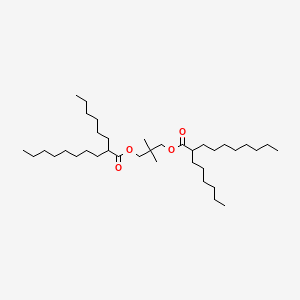
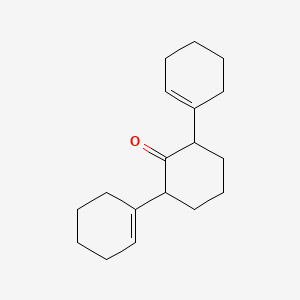
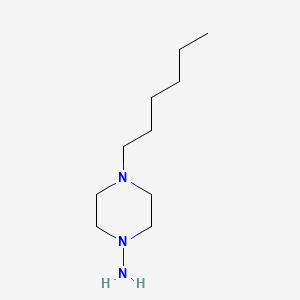
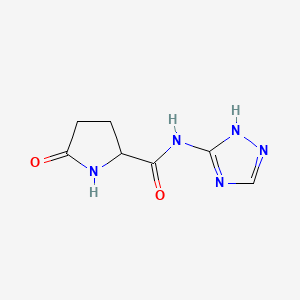
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)

![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
